molecular formula C5H7N3O2 B1396639 3-(1H-1,2,3-Triazol-4-yl)propanoic acid CAS No. 1225439-19-9

3-(1H-1,2,3-Triazol-4-yl)propanoic acid

Cat. No.: B1396639
CAS No.: 1225439-19-9
M. Wt: 141.13 g/mol
InChI Key: JYKLORHRQMBGDN-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)propanoic acid: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity to yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .

Scientific Research Applications

Chemistry: 3-(1H-1,2,3-Triazol-4-yl)propanoic acid is used as a building block in organic synthesis.

Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound allows it to interact with biological targets, making it a valuable tool in drug discovery .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Triazole derivatives are known for their ability to inhibit enzymes such as carbonic anhydrase, making them potential candidates for the treatment of diseases like glaucoma and epilepsy .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and photostabilizers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to active sites of enzymes. This binding can inhibit enzyme activity, leading to various biological effects. For example, triazole derivatives have been shown to inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 3-(1H-1,2,3-Triazol-4-yl)propanoic acid is unique due to its specific triazole ring position, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(2H-triazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKLORHRQMBGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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